molecular formula C9H4BrNO4S B2548453 2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid CAS No. 2090819-71-7

2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid

Cat. No.: B2548453
CAS No.: 2090819-71-7
M. Wt: 302.1
InChI Key: OQHRVYBNFYAGFR-UHFFFAOYSA-N
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Description

“2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid” is a chemical compound with the CAS Number: 2090819-71-7 . It has a molecular weight of 302.11 . The IUPAC name for this compound is 2-bromo-3-nitrobenzo[b]thiophene-5-carboxylic acid . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is provided , but the specific InChI key is not mentioned in the search results. The InChI code can be used to generate the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 302.11 .

Scientific Research Applications

Synthesis and Characterization

2-Bromo-3-nitro-1-benzothiophene-5-carboxylic acid plays a significant role in the synthesis and characterization of various benzothiophene derivatives. The process involves cyclization reactions that are central to producing compounds with potential applications in material science and pharmaceuticals. For instance, benzo[b]thiophenes substituted at specific positions have been prepared through cyclization of thiophenyl-acetals and ketones, showcasing the compound's utility in synthesizing heterocyclic structures with desired functional groups (Pié & Marnett, 1988). Moreover, the synthesis of thieno[2,3-b][1]benzothiophen derivatives through cyclisation of β-(3- or 2-benzo[b]thienyl)-α-mercaptoacrylic acid with iodine further highlights the versatility of similar compounds in creating complex heterocyclic systems with varied substituents (Chapman, Hughes, & Scrowston, 1970).

Catalytic and Sensory Applications

Compounds derived from or related to this compound have found applications in catalysis and as sensors. Coordination polymers with free Brønsted acid sites, synthesized using related ligands, have shown high activity and regioselectivity in catalyzing epoxide ring-opening reactions. This illustrates the compound's potential in facilitating selective organic transformations, contributing to the development of efficient catalytic processes (Ma, Shi, Li, Zhang, & Wang, 2015). Additionally, metal-organic frameworks (MOFs) incorporating similar structural motifs have been employed as luminescent sensors for detecting picric acid in aqueous media, demonstrating the compound's utility in environmental monitoring and safety applications (Rachuri, Parmar, Bisht, & Suresh, 2016).

Properties

IUPAC Name

2-bromo-3-nitro-1-benzothiophene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO4S/c10-8-7(11(14)15)5-3-4(9(12)13)1-2-6(5)16-8/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHRVYBNFYAGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=C(S2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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